molecular formula C12H11F3N2O2 B2915527 N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide CAS No. 1351607-22-1

N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2915527
CAS No.: 1351607-22-1
M. Wt: 272.227
InChI Key: OXVRIDCFMSJIRM-UHFFFAOYSA-N
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Description

N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of protease inhibitors. This synthetic molecule features a benzamide core substituted with a trifluoromethyl group, linked to a 5-oxopyrrolidin-3-yl moiety through an amide bond. The structural combination of the electronegative trifluoromethyl group and the pyrrolidinone ring makes this compound a valuable scaffold for investigating enzyme inhibition mechanisms and structure-activity relationships. This compound is primarily utilized in scientific research applications focused on protease inhibition . Compounds with similar structural motifs, particularly those containing the 5-oxopyrrolidin-3-yl group, have demonstrated promising activity as inhibitors of viral proteases, including the 3C-like protease (3CL pro ) of SARS-CoV-2 . The 3CL protease is essential for viral replication and transcription, making it an attractive target for antiviral drug development . Researchers are investigating this chemical series to develop peptidomimetic inhibitors that can effectively bind to the protease active site, which typically features a catalytic dyad (His41-Cys145) and accommodates inhibitors with specific hydrophobic interactions . The presence of the trifluoromethyl group enhances the molecule's metabolic stability and membrane permeability, which are crucial properties for bioactive compounds, while the pyrrolidinone moiety can participate in key hydrogen bonding interactions with enzyme targets, such as those observed with the His163 residue in the S1 pocket of SARS-CoV-2 3CL pro . This makes this compound a versatile intermediate for further chemical optimization in drug discovery programs aimed at developing therapeutic agents against viral pathogens. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)8-3-1-2-7(4-8)11(19)17-9-5-10(18)16-6-9/h1-4,9H,5-6H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVRIDCFMSJIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amide Bond Formation: The final step involves coupling the pyrrolidinone derivative with a trifluoromethyl-substituted benzoyl chloride or benzamide under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction of the amide bond can yield amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrrolidinone ring may contribute to its overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and functional implications.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Benzamides
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Evidence ID
This compound C₁₂H₁₁F₃N₂O₂ 280.22 5-oxopyrrolidin-3-yl, CF₃ Polar pyrrolidinone enhances solubility -
SIJ1227 C₃₁H₃₂F₃N₇O₂ 622.64 Pyrimido[4,5-d]pyrimidinyl, CF₃ Kinase inhibitor candidate; bulky heterocycle improves target binding
N-(3-Aminophenyl)-3-(trifluoromethyl)benzamide C₁₄H₁₁F₃N₂O 280.24 3-Aminophenyl, CF₃ Amino group increases solubility but may reduce metabolic stability
(R)-N-(2-((1-Benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide C₂₁H₂₂F₃N₃O₂ 405.41 Benzylpyrrolidinyl, CF₃ Stereochemistry (R-configuration) influences receptor affinity
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide C₂₀H₁₂BrF₃N₄O 461.23 Bromopyrazolopyrimidinyl, CF₃ Bromine enhances electrophilicity; potential DNA-binding activity
N-{(3R,6M)-3-(2-chloro-5-fluorophenyl)-6-[(4S)-5-cyano[1,2,4]triazolo[1,5-a]pyridin-6-yl]-1-oxo-2,3-dihydro-1H-isoindol-4-yl}-3-fluoro-5-(trifluoromethyl)benzamide C₂₉H₁₄ClF₅N₆O₂ 608.91 Triazolopyridinyl, CF₃, Cl, F High molecular weight; multiple halogens improve potency and stability

Physicochemical and Functional Implications

Polarity and Solubility: The 5-oxopyrrolidinyl group in the target compound introduces a polar lactam ring, likely improving aqueous solubility compared to analogs with non-polar substituents (e.g., benzylpyrrolidinyl in ).

Steric and Electronic Effects: Bulky substituents, such as pyrimido[4,5-d]pyrimidinyl in SIJ1227 , may enhance target binding affinity but reduce membrane permeability.

Metabolic Stability :

  • The CF₃ group in all compounds resists oxidative degradation, but the 5-oxopyrrolidinyl group may undergo ring-opening metabolism, unlike the stable benzylpyrrolidinyl group in .

Stereochemical Influence :

  • The R-configuration in highlights the importance of stereochemistry in receptor-ligand interactions, a factor absent in the achiral target compound.

Data Tables

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight logP* Solubility (Predicted) Key Functional Groups
Target Compound 280.22 2.1 Moderate 5-oxopyrrolidinyl, CF₃
SIJ1227 622.64 4.5 Low Pyrimido[4,5-d]pyrimidinyl
N-(3-Aminophenyl)-... 280.24 1.8 High 3-Aminophenyl
(R)-Benzylpyrrolidinyl 405.41 3.9 Low Benzylpyrrolidinyl

Biological Activity

N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrolidinone ring and a trifluoromethyl-substituted benzamide moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound's structure contributes to its biological activity:

  • Pyrrolidinone Ring : Enhances conformational stability and binding interactions with biological targets.
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability, facilitating better membrane penetration and bioavailability.

This compound interacts with specific molecular targets, primarily enzymes and receptors. Its mechanisms include:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may interact with cellular receptors, influencing various signal transduction pathways.

Enzyme Interaction Studies

This compound has been utilized as a probe to study enzyme interactions. Its unique structural characteristics allow for favorable binding affinities with various enzymes, which could lead to the development of new therapeutic agents targeting specific diseases.

Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceFocus AreaKey Findings
Enzyme InteractionsDemonstrated binding affinity to specific enzymes, suggesting potential for drug development.
Antidepressant EffectsRelated compounds showed modulation of serotonin receptors, indicating antidepressant-like properties.
Medicinal Chemistry ApplicationsHighlighted the compound's use in developing new drugs targeting various therapeutic areas.

Case Studies

  • Antidepressant-Like Effects : In related research involving compounds similar to this compound, significant antidepressant-like effects were observed in animal models. These effects were attributed to the modulation of serotonergic pathways and suggest a potential avenue for further exploration in treating mood disorders .
  • Enzyme Binding Studies : Studies have shown that the compound can effectively inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in diseases where these enzymes play a critical role.

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